molecular formula C10H5BrN4O B1409214 6-Bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile CAS No. 1809865-26-6

6-Bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile

Cat. No.: B1409214
CAS No.: 1809865-26-6
M. Wt: 277.08 g/mol
InChI Key: KIHQLKFXSHPZNG-UHFFFAOYSA-N
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Description

6-Bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound that features a bromine atom, a cyanomethoxy group, and a carbonitrile group attached to an imidazo[1,2-a]pyridine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile typically involves the functionalization of the imidazo[1,2-a]pyridine core. Common synthetic strategies include:

    Condensation Reactions: These reactions involve the formation of the imidazo[1,2-a]pyridine ring system through the condensation of appropriate precursors.

    Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds, leading to the construction of the desired heterocyclic scaffold.

    Oxidative Coupling: This method involves the coupling of intermediates under oxidative conditions to form the imidazo[1,2-a]pyridine core.

    Tandem Reactions: These reactions involve multiple sequential steps that occur in a single reaction vessel, leading to the formation of the target compound.

    Aminooxygenation and Hydroamination Reactions: These reactions introduce amino and oxygen functionalities into the imidazo[1,2-a]pyridine scaffold.

Industrial Production Methods

Industrial production methods for this compound are typically scaled-up versions of the laboratory synthetic routes. These methods often involve optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

    Radical Initiators: For radical reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

6-Bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile include other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the cyanomethoxy and carbonitrile groups allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry and other fields .

Properties

IUPAC Name

6-bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN4O/c11-7-3-9(16-2-1-12)10-14-5-8(4-13)15(10)6-7/h3,5-6H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHQLKFXSHPZNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=C(N2C=C1Br)C#N)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile
Reactant of Route 2
6-Bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile
Reactant of Route 3
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6-Bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile
Reactant of Route 4
6-Bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile
Reactant of Route 5
6-Bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile
Reactant of Route 6
6-Bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile

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